N-(2-Cyanoethyl)-2-methyl-N'-phenylimidodicarbonic diamide
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Overview
Description
1-(2-Cyanoethyl)-3-methyl-5-phenylbiuret is an organic compound with a complex structure that includes a cyanoethyl group, a methyl group, and a phenyl group attached to a biuret core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyanoethyl)-3-methyl-5-phenylbiuret typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-cyanoethylamine with methyl isocyanate and phenyl isocyanate. The reaction is usually carried out in an inert solvent such as acetonitrile, under reflux conditions, to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of 1-(2-Cyanoethyl)-3-methyl-5-phenylbiuret may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in a pure form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyanoethyl)-3-methyl-5-phenylbiuret can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
1-(2-Cyanoethyl)-3-methyl-5-phenylbiuret has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Cyanoethyl)-3-methyl-5-phenylbiuret exerts its effects involves interactions with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the biuret core can form hydrogen bonds with various biological molecules. These interactions can affect biochemical pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
1-(2-Cyanoethyl)-3-methylbiuret: Lacks the phenyl group, which may affect its reactivity and applications.
1-(2-Cyanoethyl)-5-phenylbiuret: Lacks the methyl group, which can influence its chemical properties.
3-Methyl-5-phenylbiuret:
Uniqueness
1-(2-Cyanoethyl)-3-methyl-5-phenylbiuret is unique due to the presence of all three functional groups (cyanoethyl, methyl, and phenyl) attached to the biuret core
Properties
CAS No. |
76267-35-1 |
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Molecular Formula |
C12H14N4O2 |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
1-carbamoyl-1-(2-cyanoethyl)-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C12H14N4O2/c1-9-5-2-3-6-10(9)15-12(18)16(11(14)17)8-4-7-13/h2-3,5-6H,4,8H2,1H3,(H2,14,17)(H,15,18) |
InChI Key |
AUFNMXMZYYCZHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N(CCC#N)C(=O)N |
Origin of Product |
United States |
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